

Preclinical Studies of FAPI-2 Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: FAPI-2

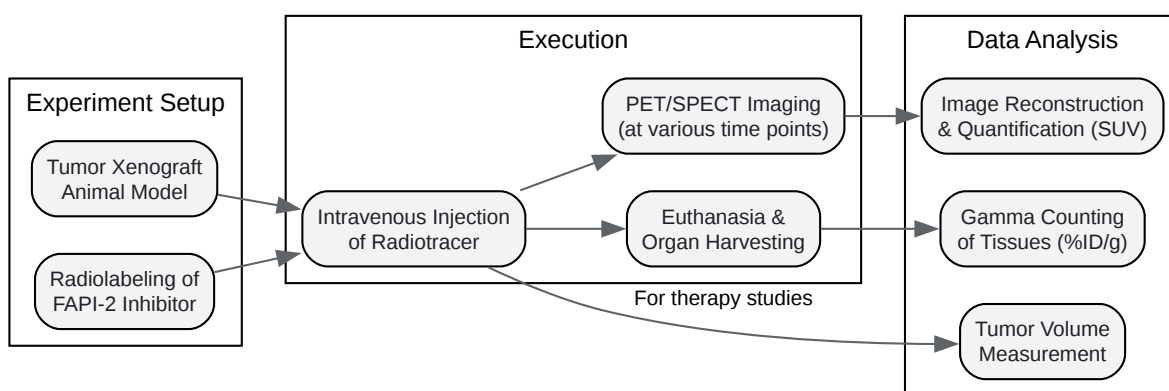
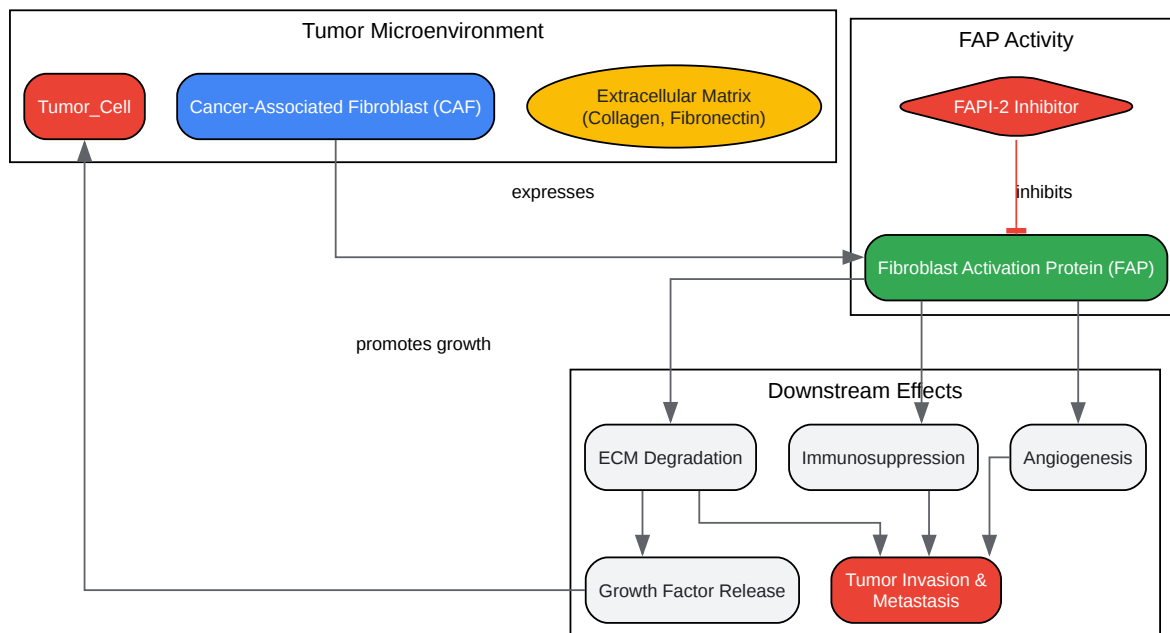
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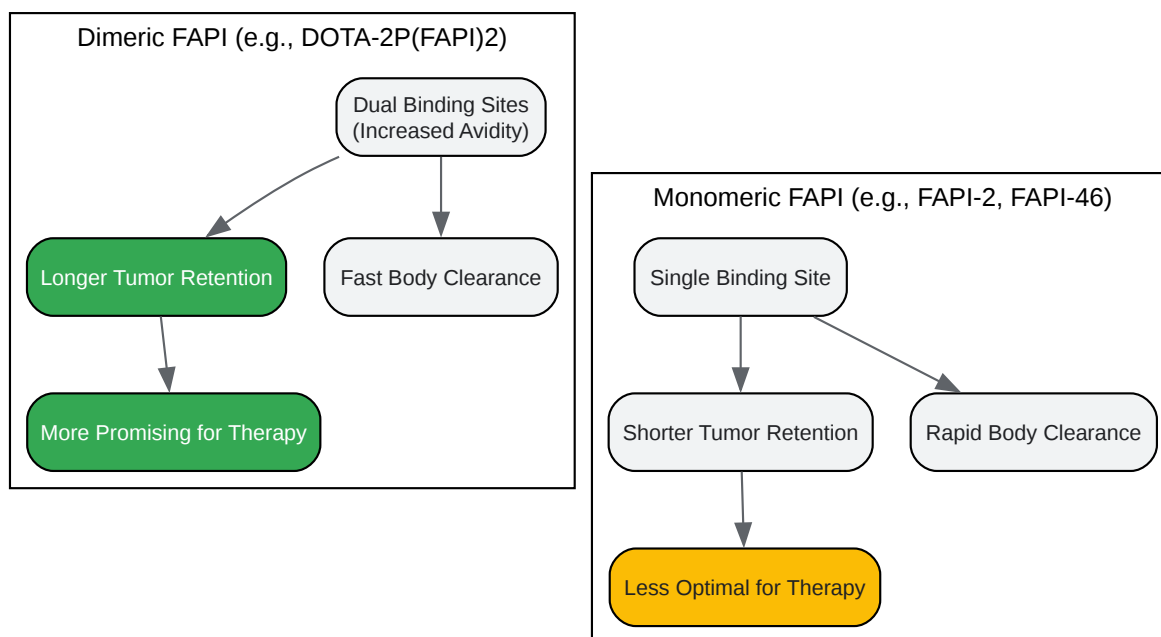
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Fibroblast Activation Protein (FAP), a serine protease, has emerged as a compelling target in oncology. Its expression is highly restricted in healthy tissues but significantly upregulated on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous cancer types. This differential expression makes FAP an ideal candidate for targeted therapies and diagnostics. FAP is implicated in various tumor-promoting processes, including extracellular matrix remodeling, angiogenesis, and immunosuppression.[1] FAP inhibitors (FAPIs) are small molecules designed to selectively bind to and inhibit FAP. **FAPI-2** is a quinoline-based, DOTA-conjugated FAPI that can be labeled with radionuclides for PET imaging and targeted radionuclide therapy.[1][2] This guide provides an in-depth overview of the preclinical evaluation of **FAPI-2** inhibitors and their derivatives.

Mechanism of Action of FAP Inhibitors

FAP inhibitors function by binding to the active site of the FAP enzyme, thereby blocking its proteolytic activity. This inhibition disrupts the downstream signaling pathways that contribute to tumor progression. In the tumor microenvironment, FAP's enzymatic activity is crucial for degrading components of the extracellular matrix, which facilitates cancer cell invasion and metastasis. By inhibiting FAP, FAPI compounds can potentially impede these processes.





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